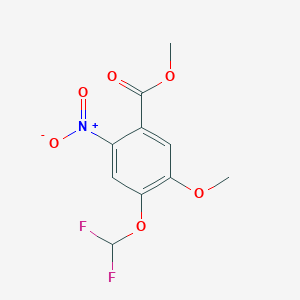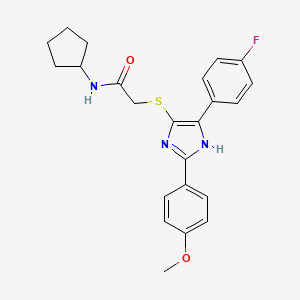![molecular formula C27H24BrN5O2 B2689702 9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 920482-16-2](/img/structure/B2689702.png)
9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimido-purine derivative with a naphthalene and a bromophenyl group attached. Pyrimido-purines are a class of compounds that have been studied for their potential biological activities . The presence of a bromophenyl group could potentially make this compound a candidate for cross-coupling reactions .
Molecular Structure Analysis
The compound contains a pyrimido-purine core, which is a bicyclic structure containing nitrogen atoms. It also has a naphthalene group, which is a polycyclic aromatic hydrocarbon, and a bromophenyl group, which is a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
The bromophenyl group in the compound could potentially undergo various chemical reactions. For example, the bromine atom could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of the bromophenyl and naphthalene groups, the size and shape of the molecule, and the specific arrangement of atoms within the molecule .Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
Research has identified naphthoquinone-based compounds as effective chemosensors for transition metal ions, such as Cu2+ ions. These compounds exhibit significant selectivity and sensitivity, undergoing colorimetric changes upon binding with specific metal ions, which can be leveraged for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Anti-inflammatory Activity
Substituted analogs based on the pyrimidopurinedione ring system have been synthesized and demonstrated to possess anti-inflammatory activity in models of chronic inflammation. This suggests potential therapeutic applications for the compound , if similar structural activity relationships are present (Kaminski et al., 1989).
Polymer Synthesis
Compounds with naphthoquinone structures have been used as monomers in the synthesis of polyurethanes, indicating potential applications in materials science and polymer chemistry for creating new materials with specific properties (Mallakpour & Rafiee, 2007).
Antitubercular Agents
Derivatives of pyridines and quinolones, synthesized through methods that could be related to the synthesis of the compound , have shown promise as antitubercular agents. This highlights the potential of such compounds in pharmaceutical research aimed at developing new treatments for tuberculosis (Kantevari et al., 2011).
Molecular Structure and Conformation
Studies on similar compounds, particularly those involving complex naphthoquinone derivatives, focus on their crystal structure and molecular conformations. Such research provides valuable insights into the physical and chemical properties of these compounds, which can inform their potential applications in designing molecular devices, sensors, or materials with specific optical or electronic properties (Wang et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17,23-24,26,29H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNGWOOQDJTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC5=CC=CC6=CC=CC=C65)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689619.png)
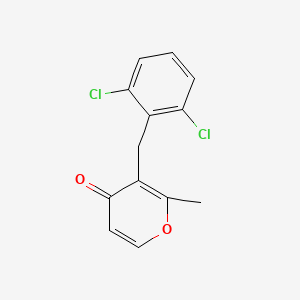
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)
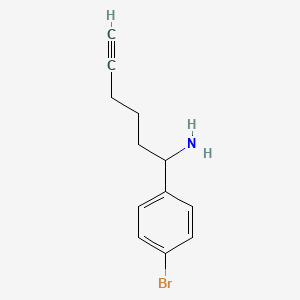
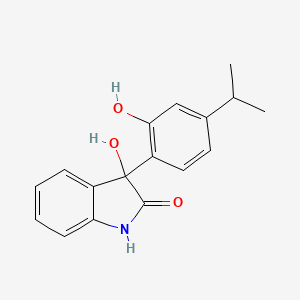
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2689627.png)
![3-(2-phenylethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689631.png)
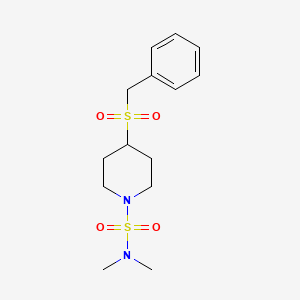
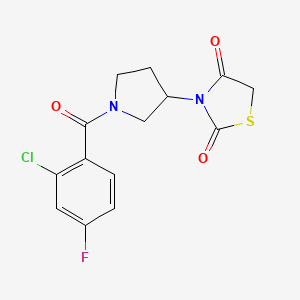
![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)

